molecular formula C13H13BrO4 B3296455 Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate CAS No. 893643-73-7

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

Cat. No. B3296455
CAS RN: 893643-73-7
M. Wt: 313.14 g/mol
InChI Key: SSHNNODOHQKTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate, also known as Ethyl (4-Bromobenzoyl)acetate, is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 g/mol . The compound is also known by several other names such as ethyl 3-4-bromophenyl-3-oxopropanoate, ethyl 4-bromobenzoyl acetate, and ethyl 4-bromobenzoylacetate .


Synthesis Analysis

Ethyl (4-bromobenzoyl)acetate can be prepared by employing the following reagents: ethyl acetylacetate, petroleum ether, NaOH, and 4-bromobenzoyl chloride . It may be used to synthesize 2-(carboethoxy)-3-(4′-bromo)phenylquinoxaline 1,4-dioxide .


Molecular Structure Analysis

The InChI Key for Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate is PBDYXCKRDRCJDC-UHFFFAOYSA-N . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl (4-bromobenzoyl)acetate is a liquid with a light yellow appearance . It has a boiling point of 268-269 °C . The density of this compound is 1.432 g/mL at 25 °C .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHNNODOHQKTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Reactant of Route 4
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Reactant of Route 5
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.